N,N'-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine
Description
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Properties
CAS No. |
823222-05-5 |
|---|---|
Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
ethyl (E)-3-[2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]ethylamino]but-2-enoate |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-13(17)9-11(3)15-7-8-16-12(4)10-14(18)20-6-2/h9-10,15-16H,5-8H2,1-4H3/b11-9+,12-10+ |
InChI Key |
HMXUQEJOCJENHF-WGDLNXRISA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/NCCN/C(=C/C(=O)OCC)/C)\C |
Canonical SMILES |
CCOC(=O)C=C(C)NCCNC(=CC(=O)OCC)C |
Origin of Product |
United States |
Biological Activity
N,N'-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine (commonly referred to as BEPE) is a synthetic compound with the molecular formula C14H24N2O4 and a molecular weight of 284.35 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of BEPE, supported by data tables, case studies, and detailed research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H24N2O4 |
| Molecular Weight | 284.35 g/mol |
| CAS Number | 823222-05-5 |
| IUPAC Name | ethyl (E)-3-[2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]ethylamino]but-2-enoate |
| Purity | Typically ≥ 95% |
The compound's structure features an ethylenediamine backbone with ethoxycarbonyl and prop-1-en-2-yl functional groups, contributing to its reactivity and potential biological interactions.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of BEPE. In vitro assays demonstrated that BEPE exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent.
Anticancer Activity
Research has also highlighted the anticancer potential of BEPE. A study conducted on human cancer cell lines revealed that BEPE induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for various cancer cell lines were found to be in the range of 20 to 100 µM, suggesting a dose-dependent effect on cell viability.
Case Study: Breast Cancer Cell Lines
In a specific case study involving MCF-7 breast cancer cells, treatment with BEPE resulted in:
- Inhibition of cell proliferation by approximately 70% after 48 hours.
- Induction of apoptosis , confirmed by increased levels of cleaved caspase-3 and PARP.
These findings support the hypothesis that BEPE may serve as a lead compound for developing novel anticancer therapies.
Enzyme Inhibition
BEPE has been identified as a potential inhibitor of key enzymes involved in metabolic processes. Notably, it was found to inhibit monoamine oxidase (MAO) activity, which is crucial for neurotransmitter regulation. The inhibition kinetics indicated a competitive inhibition mechanism with Ki values ranging from 5 to 15 µM.
Cytotoxicity Assessment
A cytotoxicity assessment was performed using human liver cell lines (HepG2). The results indicated that BEPE exhibits low cytotoxicity, with an LC50 value greater than 200 µM, suggesting a favorable safety profile for further development.
Research Findings Overview
The following table summarizes key findings from various studies on BEPE:
Scientific Research Applications
Applications in Organic Synthesis
2.1 Building Block for Complex Molecules
One of the primary applications of N,N'-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine is as a versatile building block in organic synthesis. It can be used to construct complex molecules through various coupling reactions, including:
- Amination Reactions : Utilizing its amine functionality to introduce amine groups into target molecules.
- Cyclization Reactions : Serving as a precursor for cyclic compounds, which are often found in pharmaceuticals.
2.2 Catalysis
This compound has also been explored as a catalyst in several organic reactions. Its ability to stabilize transition states can facilitate reactions such as:
- Michael Additions : Enhancing the nucleophilicity of certain substrates.
- Aldol Reactions : Acting as a catalyst to promote carbon-carbon bond formation.
Medicinal Chemistry Applications
3.1 Anticancer Activity
Recent studies have indicated that N,N'-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine exhibits potential anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent. For instance:
- Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics.
3.2 Drug Delivery Systems
The compound's ability to form stable complexes with metal ions has led to investigations into its use in drug delivery systems. By forming coordination complexes, it can enhance the solubility and bioavailability of poorly soluble drugs.
Material Science Applications
4.1 Polymer Chemistry
N,N'-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine has been employed in the synthesis of novel polymers with tailored properties. Its functional groups allow for:
- Crosslinking Agents : Enhancing the mechanical properties of polymers.
- Additives : Improving thermal stability and resistance to degradation.
4.2 Coatings and Films
Research has shown that incorporating this compound into coatings can improve adhesion and durability. Its application in protective films for various substrates has been explored, particularly in environments requiring chemical resistance.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
